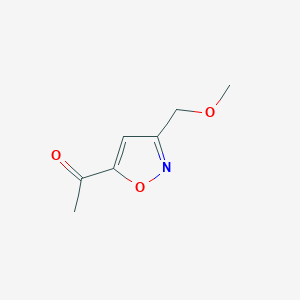![molecular formula C24H30N4O4 B12867720 (2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic molecule featuring a biphenyl core substituted with dimethoxy groups and linked to two pyrrolidine-2-carboxamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) typically involves several key steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction is usually catalyzed by palladium complexes under basic conditions.
-
Introduction of Dimethoxy Groups: : The dimethoxy groups are introduced via electrophilic aromatic substitution, using methoxy-containing reagents such as dimethyl sulfate or methanol in the presence of a strong acid catalyst.
-
Attachment of Pyrrolidine-2-carboxamide Moieties: : The final step involves the coupling of the biphenyl core with pyrrolidine-2-carboxamide units. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the amide bonds, potentially converting them to amines under strong reducing conditions.
-
Substitution: : The biphenyl core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study protein-ligand interactions, given its potential to form stable complexes with various biomolecules.
Medicine
Medically, the compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional versatility.
Mecanismo De Acción
The mechanism of action of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the pyrrolidine-2-carboxamide moieties can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide): shares similarities with other biphenyl derivatives and pyrrolidine-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a biphenyl core with dimethoxy groups and pyrrolidine-2-carboxamide moieties. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H30N4O4 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2S)-N-[3-methoxy-2-[2-methoxy-6-[[(2S)-pyrrolidine-2-carbonyl]amino]phenyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-19-11-3-7-15(27-23(29)17-9-5-13-25-17)21(19)22-16(8-4-12-20(22)32-2)28-24(30)18-10-6-14-26-18/h3-4,7-8,11-12,17-18,25-26H,5-6,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)/t17-,18-/m0/s1 |
Clave InChI |
DFBWYDFYFULZRK-ROUUACIJSA-N |
SMILES isomérico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H]4CCCN4 |
SMILES canónico |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)C3CCCN3)NC(=O)C4CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


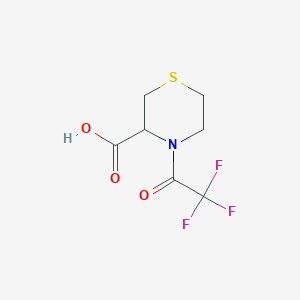
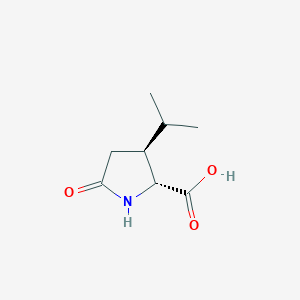
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
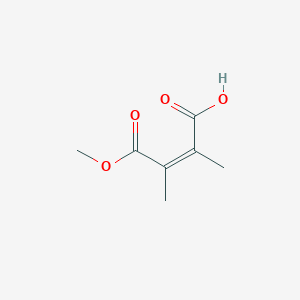
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
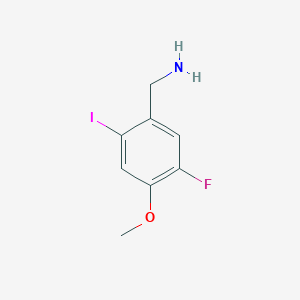

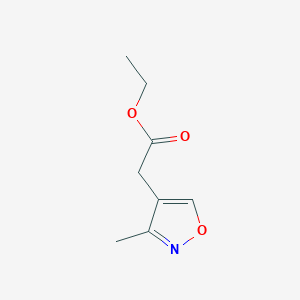
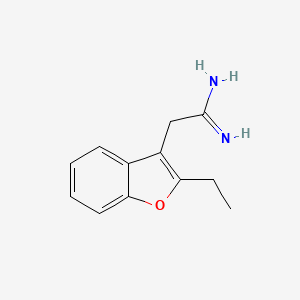
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
